(Z,S)-cinerolone
Description
(Z,S)-Cinerolone (2-(2'-cis-butenyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one) is a monoterpenoid cyclopentenone derivative formed via microbial hydroxylation of cinerone (2-(2'-cis-butenyl)-3-methyl-2-cyclopenten-1-one) . Its structure features a cis-configuration (Z) at the double bond and an S-configuration at the hydroxyl-bearing carbon, conferring optical activity critical for its biological role . Cinerolone serves as a precursor to cinerin I, a natural pyrethrin ester with insecticidal properties, and its stereochemistry significantly influences insecticide efficacy .
Microbial conversion using Aspergillus niger ATCC 9142 or Streptomyces aureofaciens ATCC 10,762 achieves 10–30% yields under optimized pH (4.5–6.5) and aerobic conditions . The compound is unstable post-synthesis, requiring careful extraction and purification via methanol or column chromatography . Its optical activity ([α]D ranging from -8.6° to +11°) depends on microbial species and conditions, with partial racemization observed during prolonged fermentation .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(4S)-2-[(Z)-but-2-enyl]-4-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-8-7(2)9(11)6-10(8)12/h3-4,9,11H,5-6H2,1-2H3/b4-3-/t9-/m0/s1 |
InChI Key |
YLKLJBPHNWWPSF-TYRPZCRBSA-N |
Isomeric SMILES |
C/C=C\CC1=C([C@H](CC1=O)O)C |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
(Z,S)-Cinerolone belongs to a family of cyclopentenone alcohols critical in pyrethrin biosynthesis. Key analogs include pyrethrolone, jasmolone, and synthetic derivatives like allethrolone. Below is a detailed comparison:
Structural and Functional Differences
Key Observations :
- Side Chain Variations : Cinerolone’s butenyl side chain is shorter and less unsaturated than pyrethrolone’s pentadienyl or jasmolone’s pentenyl groups. This impacts hydrophobicity and enzyme-binding affinity .
- Hydroxylation Position: Unlike cinerolone, Compound IV features hydroxylation at the butenyl chain (4'-OH) rather than the cyclopentenone ring (4-OH), reducing its insecticidal utility .
Key Observations :
- Microbial Specificity : Cinerolone production is efficient in A. niger, while jasmolone requires distinct microbial strains or chemical routes .
- Optical Purity : Cinerolone’s D-isomer ([α]D +11°) is more insecticidal, but racemization occurs during fermentation, unlike synthetic pyrethrolone derivatives .
Key Observations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
